molecular formula C15H16N2O3 B1526704 2-Amino-5-(benzyloxy)-4-methoxybenzamide CAS No. 60547-95-7

2-Amino-5-(benzyloxy)-4-methoxybenzamide

Cat. No.: B1526704
CAS No.: 60547-95-7
M. Wt: 272.3 g/mol
InChI Key: ACOHJQTXPIRNMK-UHFFFAOYSA-N
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Description

2-Amino-5-(benzyloxy)-4-methoxybenzamide is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Amino-5-(benzyloxy)-4-methoxybenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with threonine aldolases, which are pyridoxal 5′-phosphate (PLP)-dependent enzymes . These interactions are crucial for the reversible aldol reaction of glycine as a donor with an aldehyde acceptor to form β-hydroxy-α-amino acids. The nature of these interactions involves the formation of stable enzyme-substrate complexes, which facilitate the catalytic process.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit antiproliferative activities against human leukemia cell lines and prostate cancer cell lines . This compound affects cell function by modulating key signaling pathways and altering gene expression patterns, leading to changes in cellular metabolism and growth.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as histone deacetylases (HDACs) and Bcr-Abl kinase . By inhibiting these enzymes, the compound can alter gene expression and disrupt cellular processes that are critical for cancer cell survival. Additionally, it may interact with other proteins and enzymes, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It may be metabolized by enzymes such as cytochrome P450s, leading to the formation of active or inactive metabolites. These metabolic pathways are crucial for determining the compound’s bioavailability, efficacy, and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Properties

IUPAC Name

2-amino-4-methoxy-5-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOHJQTXPIRNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731636
Record name 2-Amino-5-(benzyloxy)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60547-95-7
Record name 2-Amino-4-methoxy-5-(phenylmethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60547-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(benzyloxy)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methoxy-5-benzyloxy-2-nitrobenzamide (6.60 g, 21.9 mmol) and iron powder (8.14 g, 0.146 mol) in acetic acid/methanol (80 mL/80 mL) was heated at 85±5° C. for 1.5 h. The reaction mixture was allowed to cool to RT and the iron was removed by filtration, and volatiles were removed in vacuo. The residue was taken up in sat. sodium bicarbonate and the mixture was extracted with ethyl acetate (600 mL×3). The combined organic layers were washed with water (1×150 mL), brine (1×150 mL), dried (Na2SO4), filtered and concentrated in vacuo to give 4-methoxy-5-benzyloxy-2-aminobenzamide (5.2 g, 19.1 mmol, 87%). MS 273.2. (M+). HPLC retention time 4.585 min.
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
acetic acid methanol
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
8.14 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-(benzyloxy)-4-methoxybenzamide
Reactant of Route 2
2-Amino-5-(benzyloxy)-4-methoxybenzamide
Reactant of Route 3
2-Amino-5-(benzyloxy)-4-methoxybenzamide
Reactant of Route 4
2-Amino-5-(benzyloxy)-4-methoxybenzamide
Reactant of Route 5
2-Amino-5-(benzyloxy)-4-methoxybenzamide
Reactant of Route 6
2-Amino-5-(benzyloxy)-4-methoxybenzamide

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